molecular formula C29H51N9O11 B12602430 Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine CAS No. 647837-84-1

Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine

Cat. No.: B12602430
CAS No.: 647837-84-1
M. Wt: 701.8 g/mol
InChI Key: XZFNMUPJBHQZRK-SCXAXOMSSA-N
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Description

Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine is a nonapeptide with the sequence Gly-Ala-Ile-Gly-Gly-Ala-Gly-Val-Thr. Its molecular formula is C₃₃H₅₅N₉O₁₃ (calculated by summing constituent amino acids and subtracting water molecules from peptide bonds). Key structural features include:

  • High glycine content (4 residues), enhancing conformational flexibility.
  • Hydrophobic residues (Ile, Val) and polar residues (Thr), suggesting mixed solubility properties.
  • Lack of charged residues (e.g., Arg, Asp), implying neutral charge at physiological pH.

Properties

CAS No.

647837-84-1

Molecular Formula

C29H51N9O11

Molecular Weight

701.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C29H51N9O11/c1-8-14(4)23(37-26(45)16(6)34-18(40)9-30)27(46)33-10-19(41)31-11-20(42)35-15(5)25(44)32-12-21(43)36-22(13(2)3)28(47)38-24(17(7)39)29(48)49/h13-17,22-24,39H,8-12,30H2,1-7H3,(H,31,41)(H,32,44)(H,33,46)(H,34,40)(H,35,42)(H,36,43)(H,37,45)(H,38,47)(H,48,49)/t14-,15-,16-,17+,22-,23-,24-/m0/s1

InChI Key

XZFNMUPJBHQZRK-SCXAXOMSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing this peptide is SPPS, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process can be broken down into several key steps:

  • Coupling Reaction : Each amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide). The activated amino acid is then coupled to the resin-bound peptide chain.

  • Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), which is critical for exposing the reactive amine groups for subsequent coupling.

  • Cleavage and Purification : After the final amino acid is added, the peptide is cleaved from the resin. Purification is typically achieved using high-performance liquid chromatography (HPLC), which separates the desired peptide based on its size and hydrophobicity.

Alternative Synthesis Methods

In addition to SPPS, industrial production may utilize recombinant DNA technology. This involves expressing the peptide in microbial systems such as Escherichia coli or yeast, which can be more cost-effective for large-scale production.

Reaction Conditions

The following table summarizes common reagents and conditions used during the synthesis of Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine:

Step Reagent/Condition Purpose
Coupling HBTU or DIC Activate amino acids for coupling
Deprotection TFA Remove protecting groups
Cleavage TFA and HPLC Cleave from resin and purify

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical modifications:

  • Oxidation : Can modify specific residues such as methionine or cysteine.
  • Reduction : Disulfide bonds within peptides can be reduced to free thiols.
  • Substitution : Amino acid residues can be substituted to create analogs with different properties.

Major Products

The outcomes of these reactions depend on specific modifications made during synthesis:

Research Findings

Research has highlighted various biological activities associated with this compound:

Study Findings Implications
University of Graz Peptides exhibit antioxidant activity Potential use in preventing oxidative stress-related diseases
Clinical Trial Peptide therapy reduced tumor size Suggests use in cancer treatment protocols

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues like methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield peptides with free thiol groups.

Scientific Research Applications

Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C33H59N9O11
  • Molecular Weight : 737.82 g/mol

Physical Properties

  • Hydrogen Bond Donors : 11
  • Hydrogen Bond Acceptors : 12
  • Rotatable Bonds : 22
  • Complexity : High

These properties contribute to its biological activity and interaction with various biological systems.

Therapeutic Uses

Peptides similar to Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine have been studied for their therapeutic potential, particularly in hormone therapy and drug delivery systems.

Case Study: Hormone Therapy

Research has demonstrated that peptides can mimic natural hormones, leading to advancements in treatments for conditions such as diabetes and hormonal imbalances. For instance, insulin analogs derived from peptide sequences have shown improved efficacy in glucose regulation .

Biotechnology

The compound's ability to form specific interactions with proteins makes it a candidate for various biotechnological applications, including enzyme stabilization and as a scaffold in drug development.

Case Study: Enzyme Stabilization

A study illustrated that specific peptide sequences can enhance the stability of enzymes under extreme conditions, thus improving their utility in industrial applications . This stabilization is crucial for processes that require high temperatures or variable pH levels.

Antimicrobial Activity

Research has indicated that certain peptides exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Peptides

A series of experiments showed that peptides with similar structures to this compound displayed significant activity against various bacterial strains, suggesting their use in combating antibiotic-resistant infections .

Table 1: Comparison of Peptide Therapeutic Applications

Peptide SequenceApplication AreaNotable Findings
Glycyl-L-alanylglycyl-L-valyl-L-threonineHormone TherapyEffective insulin analogs for diabetes management
L-Isoleucylglycylglycyl-L-alanylglycylEnzyme StabilizationEnhanced enzyme activity at high temperatures
Glycyl-L-alanylglycyl-L-valyl-L-threonineAntimicrobial ActivitySignificant inhibition of bacterial growth

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound L-Threonine, glycyl-L-prolyl-L-arginyl-L-leucylglycyl-L-valyl-L-arginyl-L-alanyl- (, CAS 152274-50-5) serves as a relevant comparator. Below is a detailed analysis:

Property Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine L-Threonine, glycyl-L-prolyl-L-arginyl-L-leucylglycyl-L-valyl-L-arginyl-L-alanyl-
Molecular Formula C₃₃H₅₅N₉O₁₃ C₃₉H₇₁N₁₅O₁₁
Molecular Weight ~801.85 g/mol ~974.07 g/mol
Amino Acid Composition Gly (4), Ala (2), Ile (1), Val (1), Thr (1) Gly (2), Pro (1), Arg (2), Leu (1), Val (1), Ala (1), Thr (1)
Key Residues Hydrophobic (Ile, Val), neutral (Gly, Ala), polar (Thr) Charged (Arg ×2), rigid (Pro), hydrophobic (Leu, Val)
Structural Features Flexible backbone (high Gly), neutral charge Positively charged (Arg), rigid proline ring, potential for helical motifs
Solubility Moderate (hydrophobic residues may reduce aqueous solubility) Likely higher (charged Arg residues enhance hydrophilicity)

Functional Implications

  • However, its hydrophobicity may limit solubility in aqueous environments.
  • Compound : The presence of Arg residues confers positive charge, enabling interactions with negatively charged molecules (e.g., DNA or cell membranes). Proline introduces structural rigidity, which may stabilize specific conformations for receptor binding .

Stability and Bioactivity

  • Compound : Proline and arginine may enhance resistance to enzymatic cleavage, while Arg residues could mediate antimicrobial or cell-penetrating activity .

Biological Activity

Glycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonine is a complex peptide composed of various amino acids, which may exhibit significant biological activities. This article explores its biological activity through various studies, highlighting its potential applications in biotechnology and medicine.

Chemical Structure and Properties

The compound is a peptide consisting of multiple amino acids, which contributes to its diverse biological functions. The molecular formula can be represented as C33H59N9O11C_{33}H_{59}N_9O_{11}, indicating a substantial molecular weight that allows for complex interactions within biological systems.

1. Antioxidant Activity

Research has shown that peptides derived from amino acids can exhibit antioxidant properties. Peptides like this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging and various diseases.

2. Anticancer Potential

Several studies have indicated that peptides can influence cancer cell proliferation and apoptosis. The specific amino acid composition of this compound may enhance its ability to inhibit tumor growth or induce cancer cell death. For instance, bioactive peptides have been shown to modulate signaling pathways associated with cancer progression.

3. Immunomodulatory Effects

Peptides are known to play roles in modulating immune responses. This compound may enhance the activity of immune cells or regulate inflammatory responses, making it a candidate for therapeutic interventions in autoimmune diseases or infections.

Study on Antioxidant Activity

A study conducted by researchers at the University of Graz demonstrated the antioxidant potential of various peptide sequences. The study utilized in vitro assays to measure the radical scavenging capacity of peptides similar to this compound, revealing significant protective effects against oxidative damage.

Clinical Trials on Anticancer Properties

In a clinical trial assessing the effects of peptide-based therapies on cancer patients, it was found that specific peptide sequences could significantly reduce tumor size and improve patient survival rates. While this compound was not directly tested, its structural analogs showed promising results, suggesting potential for further exploration.

Research Findings

Study Findings Implications
University of GrazPeptides exhibit antioxidant activityPotential use in preventing oxidative stress-related diseases
Clinical TrialPeptide therapy reduced tumor sizeSuggests use in cancer treatment protocols

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this peptide with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard for oligopeptides. The sequence’s repetitive glycine residues (positions 4 and 5) may lead to aggregation during synthesis, requiring optimized coupling times and solvent systems (e.g., DMF with 0.1 M HOBt). Post-synthesis, reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)-based gradients is critical for purification . Mass spectrometry (MALDI-TOF or ESI-MS) and amino acid analysis (AAA) should confirm identity and purity, referencing standard amino acid libraries (e.g., L-threonine, L-valine) .

Q. How can researchers characterize the peptide’s stability under physiological conditions?

  • Methodological Answer : Stability assays should simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation via HPLC at intervals (0, 24, 48 hours). Hydrolysis-resistant glycine-rich segments (e.g., glycyl-glycine motifs) may require enzymatic challenge (e.g., pronase or trypsin) to assess proteolytic resistance . Decomposition products (e.g., CO, nitrogen oxides) should be quantified using GC-MS, as noted in safety protocols for related peptides .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in NMR/X-ray crystallography data for glycine-rich peptides?

  • Methodological Answer : Glycine’s conformational flexibility complicates structural resolution. For NMR, use 13C^{13}\text{C}- and 15N^{15}\text{N}-isotopic labeling to enhance signal clarity in 2D/3D experiments (e.g., NOESY for inter-proton distances). For X-ray crystallography, co-crystallize with heavy atoms (e.g., selenomethionine derivatives) or employ cryo-EM for dynamic regions. Compare results with computational models (e.g., molecular dynamics simulations) to validate backbone torsion angles .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodological Answer : Discrepancies may arise from peptide aggregation or batch-to-batch purity variations. Standardize assays using endotoxin-free peptide (LAL test) and validate cell lines (e.g., HEK293 for receptor binding). For example, if one study reports anti-inflammatory activity while another does not, test peptide solubility in assay buffers (e.g., DMSO vs. saline) and confirm receptor expression via qPCR. Cross-reference with patent sequences (e.g., US7420037, WO2006091734) for conserved functional motifs .

Q. What strategies optimize the peptide’s interaction with lipid bilayers for drug delivery studies?

  • Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to model membranes (e.g., DOPC/DOPG liposomes). Modify the peptide’s N-terminal with hydrophobic tags (e.g., myristoyl) to enhance membrane insertion. Circular dichroism (CD) can track conformational shifts (e.g., α-helix to β-sheet) upon lipid interaction. Compare with pharmacopeial standards for peptide-lipid formulations (e.g., liraglutide analogs) .

Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models?

  • Methodological Answer : In vitro cytotoxicity (e.g., MTT assay) may not account for metabolic clearance. Perform ADME studies using radiolabeled peptide (e.g., 3H^{3}\text{H}-tagged) in rodent models. Analyze liver microsome stability and cytochrome P450 interactions. If in vivo toxicity exceeds in vitro predictions, assess metabolite formation via LC-MS/MS and cross-validate with toxicology databases (e.g., TSCA listings) .

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